Home > Products > Screening Compounds P78671 > 4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol
4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol - 184475-78-3

4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol

Catalog Number: EVT-454950
CAS Number: 184475-78-3
Molecular Formula: C15H11F2N3O2
Molecular Weight: 303.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound can be classified as a quinazoline derivative. Quinazolines are heterocyclic compounds that contain two nitrogen atoms in their structure. The specific substitution pattern of this compound, with a methoxy group and a difluoroaniline moiety, contributes to its unique chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of 4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol typically involves several key steps:

  1. Formation of the Quinazoline Core: This is achieved through cyclization reactions involving appropriate precursors. The starting materials often include an anthranilic acid or its derivatives.
  2. Substitution Reactions: The introduction of the 3,4-difluoroaniline group is performed via nucleophilic substitution reactions. This step requires careful control of reaction conditions to ensure high yields.
  3. Methoxylation: The methoxy group is introduced using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity for biological testing.

The synthesis process may involve optimization strategies to enhance yield and minimize by-products, employing advanced catalytic systems and reaction conditions tailored for specific steps .

Molecular Structure Analysis

The molecular formula for 4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol is C17H14F2N3OC_{17}H_{14}F_2N_3O with a molecular weight of approximately 337.31 g/mol.

Structural Characteristics

  • Quinazoline Core: The quinazoline ring system is planar with a mean deviation from planarity of about 0.019 Å.
  • Substituents: The presence of the methoxy group at position 7 and the difluoroaniline at position 4 significantly influences the compound's electronic properties.
  • Interactions: In crystalline form, hydrogen bonding interactions play a crucial role in stabilizing the structure .

Crystal Structure

The crystal structure analysis reveals that molecules are linked through N—H⋯O and O—H⋯N hydrogen bonds, forming chains that propagate along specific crystallographic axes .

Chemical Reactions Analysis

4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol can undergo various chemical transformations:

  1. Oxidation: Under certain conditions, this compound can be oxidized to form quinazoline N-oxides using agents like hydrogen peroxide.
  2. Reduction: Reduction reactions can yield amine derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The compound can participate in both nucleophilic and electrophilic substitution reactions at the chloro and methoxy positions, allowing for further functionalization.

These reactions are crucial for synthesizing more complex derivatives that may exhibit enhanced biological activity .

Mechanism of Action

The mechanism of action for 4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol primarily revolves around its interaction with specific biological targets:

  1. Enzyme Inhibition: The compound has shown potential in inhibiting certain kinases involved in cancer cell proliferation.
  2. Receptor Binding: It may also interact with various receptors that mediate cellular signaling pathways related to inflammation and cancer progression.

Studies indicate that the difluoroaniline moiety enhances binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target proteins .

Physical and Chemical Properties Analysis

Key Properties

Spectroscopic Data

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide insights into the molecular structure and purity of the synthesized compound .

Applications

The scientific applications of 4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol are diverse:

  1. Pharmaceutical Research: Investigated for its potential use as an anticancer agent due to its kinase inhibitory properties.
  2. Chemical Biology: Used as a tool compound in studies exploring cellular signaling pathways.
  3. Material Science: Its unique chemical properties may allow for applications in developing new materials with specific electronic or optical characteristics.
Synthetic Pathways and Molecular Design of 4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol

Rational Design Strategies for Quinazoline-Based Scaffolds

The core quinazoline structure serves as a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity and planar geometry, enabling effective interaction with kinase ATP-binding sites. The strategic incorporation of a 4-anilino moiety at the C4 position—exemplified in 4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol—directly mimics ATP's adenine ring, facilitating competitive inhibition of tyrosine kinases like EGFR. This design principle is validated by clinical kinase inhibitors (e.g., gefitinib, erlotinib), which share the 4-anilinoquinazoline pharmacophore [3] [9]. The C6-ol and C7-methoxy groups further enhance target engagement: the methoxy group optimizes electron distribution within the quinazoline ring, while the C6-ol group acts as a hydrogen-bond donor/acceptor, increasing binding affinity. Molecular docking studies confirm that these substituents anchor the compound in the hydrophobic back pocket of EGFR through interactions with key residues like Thr766 and Met769 [7].

Table 1: Rational Design Elements of Quinazoline EGFR Inhibitors

PositionFunctional GroupRole in Molecular RecognitionRepresentative Compound
C43,4-DifluoroanilinoMimics adenine; hydrophobic interaction4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol
C6-OHH-bonding with Thr830 (EGFR)Gefitinib intermediate
C7-OCH₃Electron donation; hydrophobic enclosureErlotinib derivatives
N1NitrogenKey H-bond acceptorAll clinical quinazoline inhibitors

Optimization of Substituent Positioning for Bioactivity

Substituent positioning on the anilino ring and quinazoline core critically modulates potency and selectivity. For the 4-anilino group, meta/para electron-withdrawing halogens (e.g., 3,4-difluoro) significantly enhance bioactivity by reducing the aniline's pKₐ, promoting favorable electrostatic interactions with EGFR's hinge region. Studies comparing analogues demonstrate that 3,4-difluoro substitution (as in the title compound) yields ~10-fold higher potency than monosubstituted variants due to synergistic effects on electron density [3] [9]. At C7, methoxy is optimal for steric complementarity: replacing it with bulkier groups (e.g., ethoxy) reduces IC₅₀ by >50%, while hydroxylation abrogates kinase binding due to excessive polarity [9]. The C6-ol group is irreplaceable; acetylation or alkylation abolishes activity, confirming its role in H-bond networking.

Table 2: Impact of Substituents on Quinazoline Bioactivity

Modification SiteSubstituentIC₅₀ (μM) vs EGFRSelectivity IndexKey SAR Insight
Anilino para-F22.71.1Weak activity; insufficient electron effect
Anilino meta/para3-Cl,4-F5.64.5Halogen synergy enhances binding
Anilino para-CF₃1.8>13.9Strong electron withdrawal boosts potency
C7-OH>251.0Polar group disrupts hydrophobic pocket
C7-OCH₃0.15725Ideal balance of lipophilicity and size
C6-OCOCH₃>251.0H-bond donor loss reduces affinity

Comparative Analysis of Anilino vs. Alkylamino Derivatives

Anilino derivatives consistently outperform alkylamino analogues in kinase inhibition due to enhanced π-stacking and rigidity. For example, 4-(3,4-difluoroanilino)-7-methoxyquinazolin-6-ol exhibits an EGFR IC₅₀ of 0.157 μM, while its N-cyclohexyl counterpart shows 15 μM activity—a ~100-fold decrease [9]. This disparity arises from the anilino group's ability to form π-cation interactions with Lys721 in EGFR, a feat unattainable with flexible alkyl chains. Alkylamino derivatives (e.g., N-butyl, N-cyclohexyl) also suffer from entropic penalties upon binding due to rotational freedom. However, alkylamino variants may excel in contexts demanding enhanced solubility; N-methylpiperazine derivatives improve aqueous solubility but sacrifice target affinity. The anilino scaffold's bioactivity breadth is further evidenced in non-oncology applications: 4-anilino-6-aminoquinazolines inhibit MERS-CoV by disrupting viral fusion, where alkylamino analogues are inactive [9].

Table 3: Anilino vs. Alkylamino Quinazoline Derivatives

Properties

CAS Number

184475-78-3

Product Name

4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol

IUPAC Name

4-(3,4-difluoroanilino)-7-methoxyquinazolin-6-ol

Molecular Formula

C15H11F2N3O2

Molecular Weight

303.26 g/mol

InChI

InChI=1S/C15H11F2N3O2/c1-22-14-6-12-9(5-13(14)21)15(19-7-18-12)20-8-2-3-10(16)11(17)4-8/h2-7,21H,1H3,(H,18,19,20)

InChI Key

CZORGPPUWMSETM-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)F)O

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.